D-2,6-Difluorophenyl-alanine
Overview
Description
D-2,6-Difluorophenyl-alanine is a chemical compound with the molecular formula C9H9F2NO2 . Its IUPAC name is (2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid . It has a molecular weight of 201.17 .
Molecular Structure Analysis
The InChI code for D-2,6-Difluorophenyl-alanine is 1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
D-2,6-Difluorophenyl-alanine is a white to yellow solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Enzymic Activation and Bacterial Cell Wall Synthesis
D-2,6-Difluorophenyl-alanine, as a variant of D-alanine, is involved in the enzymatic activation in microorganisms. D-Alanine is a significant component in cell-wall preparations of various microorganisms and plays a crucial role in the biosynthesis of bacterial peptidoglycan precursor. This makes D-alanine, and by extension its derivatives like D-2,6-Difluorophenyl-alanine, relevant in studying bacterial growth and antibiotic resistance mechanisms (Baddiley & Neuhaus, 1960).
Asymmetric Synthesis
The compound finds application in asymmetric synthesis processes. In a study, an (R)-transaminase-catalyzed asymmetric amination of pyruvate was used for the synthesis of D-alanine, demonstrating the feasibility and importance of such synthesis pathways (Jia et al., 2022).
Biosensor Development
D-2,6-Difluorophenyl-alanine, as a component of D-alanine derivatives, has been used in the development of enzymatic biosensors. These biosensors are designed for the sensing and determination of D-alanine, which has important applications in medical diagnostics and research (Shoja, Rafati, & Ghodsi, 2017).
Medical Imaging
Innovative applications in medical imaging have been developed using D-alanine derivatives. For instance, D-[3-11C]Alanine, a derivative, has been used in positron emission tomography (PET) to detect living bacteria in vivo, exploiting the unique metabolic feature of bacteria incorporating D-amino acids into peptidoglycan (Parker et al., 2020).
Antibacterial Drug Target
D-Alanine and its derivatives are targeted in the development of antibacterial drugs. The alanine racemase enzyme, which converts L-alanine to D-alanine, is a potential target for novel antibiotics, particularly against bacteria like Mycobacterium tuberculosis (Wei et al., 2016).
Physiological Role and Disease Implications
Studies have explored the physiological role and disease implications of D-alanine, which is present in vertebrates and invertebrates. Research on D-alanine, including its derivatives, is significant as it contributes to our understanding of the mammalian nervous and endocrine systems (Lee, Qiu, & Sweedler, 2020).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOVYDPRGDZBLJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C[C@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351996 | |
Record name | D-2,6-Difluorophenyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-2,6-Difluorophenyl-alanine | |
CAS RN |
266360-62-7 | |
Record name | D-2,6-Difluorophenyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 266360-62-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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